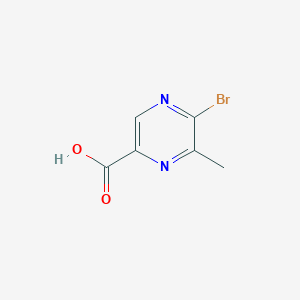

5-Bromo-6-methylpyrazine-2-carboxylic acid

Description

Contextualization of Pyrazine (B50134) Derivatives in Heterocyclic Chemistry Research

Pyrazine derivatives are a cornerstone of modern heterocyclic chemistry, with their structural motif appearing in a multitude of natural and synthetic compounds. bldpharm.com Their inherent electronic properties, arising from the two electronegative nitrogen atoms, make them unique scaffolds for the design of molecules with specific functions. Researchers have extensively explored the synthesis and application of pyrazines, leading to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. tsijournals.comchemsrc.com The pyrazine ring's stability and its capacity to engage in various chemical transformations make it a valuable platform for the construction of complex molecular architectures.

Significance of Carboxylic Acid Functionality in Pyrazine Scaffolds for Chemical Transformations

The presence of a carboxylic acid group on the pyrazine ring significantly enhances its synthetic utility. This functional group serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, esters, and other derivatives. tsijournals.commdpi.com The conversion of the carboxylic acid to its corresponding acid chloride is a common strategy to activate the molecule for nucleophilic attack, enabling the facile synthesis of a diverse library of pyrazine carboxamides. mdpi.com These amide derivatives have been the subject of numerous studies, particularly in the search for new therapeutic agents. nih.gov Furthermore, the carboxylic acid moiety can influence the solubility and pharmacokinetic properties of the parent molecule, a critical consideration in drug design.

Role of Halogenation in Modulating Reactivity and Synthetic Utility of Pyrazines

The introduction of a halogen atom, such as bromine, onto the pyrazine ring has a profound impact on its chemical reactivity. Halogens are electron-withdrawing groups that can modulate the electron density of the aromatic ring, thereby influencing its susceptibility to nucleophilic aromatic substitution and other reactions. Moreover, halogenated pyrazines are key substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. nih.gov This allows for the straightforward introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at specific positions on the pyrazine core. The bromine atom in compounds like 5-Bromo-6-methylpyrazine-2-carboxylic acid, therefore, serves as a strategic linchpin for the construction of more complex and functionally diverse molecules.

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogs is primarily driven by their potential as advanced intermediates in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. While detailed research specifically on this compound is not extensively published, the broader class of halogenated pyrazine carboxylic acids is being actively investigated. The synthetic routes to these compounds often involve the oxidation of a corresponding methyl group to a carboxylic acid, followed by or preceded by a halogenation step. google.com The resulting molecules are then utilized in the synthesis of a variety of derivatives, with a significant focus on the preparation of novel carboxamides with potential biological activity. mdpi.comnih.gov The ongoing exploration of this class of compounds is likely to uncover new synthetic methodologies and applications in the near future.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

5-bromo-6-methylpyrazine-2-carboxylic acid |

InChI |

InChI=1S/C6H5BrN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) |

InChI Key |

PZWAATVHCHSRAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1Br)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 5 Bromo 6 Methylpyrazine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the pyrazine (B50134) ring is a key handle for derivatization, enabling the formation of esters, amides, and hydrazides, which are common functional groups in pharmacologically active compounds.

Esterification Reactions for Carboxylate Derivatives

The conversion of 5-Bromo-6-methylpyrazine-2-carboxylic acid to its corresponding esters is a fundamental transformation. One of the most common methods for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which often serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.com

A specific example analogous to the target compound involves the synthesis of the methyl ester of 5-methylpyrazine-2-carboxylic acid. This is achieved by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux conditions. who.int This straightforward procedure provides the methyl ester, which can then be used in further synthetic steps. who.int

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

Table 1: Representative Conditions for Esterification

| Starting Material | Reagents | Conditions | Product |

| 5-Methylpyrazine-2-carboxylic acid | Methanol, H₂SO₄ (catalytic) | Reflux | Methyl 5-methylpyrazine-2-carboxylate who.int |

Amide Bond Formation through Coupling Reagents

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. This transformation is typically accomplished by activating the carboxylic acid with a coupling reagent before reacting it with an amine. A wide variety of coupling reagents have been developed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/uronium or phosphonium (B103445) salts such as HATU and PyBOP. uni-kiel.degrowingscience.comsci-hub.se

A relevant example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. In this procedure, pyrazine-2-carboxylic acid is reacted with 4-bromo-3-methyl aniline (B41778) in dichloromethane (B109758) (DCM) at 0 °C. mdpi.com The coupling is mediated by DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), affording the desired amide in an 83% yield. mdpi.com This method demonstrates a standard and effective protocol for coupling pyrazine carboxylic acids with anilines. The reaction generally proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. DMAP acts as a catalyst by forming a more reactive acyl-pyridinium species. growingscience.com

Table 2: Amide Coupling Reaction Example

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |

| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | DCC, DMAP | DCM | 83% | mdpi.com |

Hydrazide Synthesis and Subsequent Transformations

Carbohydrazides are important intermediates for the synthesis of various heterocyclic compounds and are often prepared from the corresponding esters. ajgreenchem.com The synthesis of 5-methylpyrazine-2-carbohydrazide (B1341549) provides a direct model for the reactivity of the target compound. The process begins with the conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester. who.int This ester is then treated with hydrazine (B178648) hydrate (B1144303), typically in a solvent like methanol or ethanol (B145695) under reflux conditions, to yield the desired carbohydrazide. who.intajgreenchem.comajgreenchem.com

In a specific reported synthesis, methyl 5-methylpyrazine-2-carboxylate was refluxed with an 80% solution of hydrazine hydrate for four hours. who.int After the reaction, the solvent was removed, and the resulting 5-methylpyrazine-2-carbohydrazide was recrystallized. who.int These hydrazides are versatile precursors and can be readily condensed with various aldehydes and ketones to form hydrazones, which themselves exhibit a wide range of biological activities. who.intresearchgate.net

Table 3: Synthesis of 5-Methylpyrazine-2-carbohydrazide

| Starting Material | Reagents | Conditions | Product |

| Methyl 5-methylpyrazine-2-carboxylate | Hydrazine hydrate (80%) | Reflux, 4 hours | 5-Methylpyrazine-2-carbohydrazide who.int |

Transformations Involving the Bromo Substituent

The bromo group at the C5 position of the pyrazine ring is an excellent handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com The pyrazine ring, being electron-deficient, is activated towards nucleophilic attack, a feature that is further enhanced by the presence of electron-withdrawing groups like the carboxylic acid. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing nature of the pyrazine ring nitrogens and other substituents. Subsequent elimination of the bromide leaving group restores the aromaticity and yields the substituted product. masterorganicchemistry.comyoutube.com

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the leaving group. For substitution on halo-substituted pyridines and other electron-poor heterocycles, common nucleophiles include alkoxides, thiolates, and amines. nih.govyoutube.com For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) provides the corresponding 2-methoxy derivative, demonstrating the susceptibility of such halogenated heterocycles to nucleophilic substitution. nih.gov The rate of reaction is generally faster with stronger electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on the pyrazine ring serves as an ideal electrophile for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been successfully coupled with various aryl boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate (B84403) as the base in a dioxane/water solvent system at 90 °C, yielding the arylated products in moderate to good yields (60-85%). mdpi.com Similarly, 5-bromo-2-methylpyridin-3-amine, a close structural analog, undergoes Suzuki coupling with arylboronic acids under similar conditions. nih.gov

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org Studies on bromopyridine derivatives have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) with copper(I) iodide in a mixture of THF and triethylamine (B128534) at room temperature are effective for this transformation. soton.ac.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgyoutube.com This methodology allows for the coupling of a wide variety of primary and secondary amines with aryl bromides, providing access to a vast array of arylamines. acsgcipr.org

Table 4: Examples of Palladium-Catalyzed Coupling Reactions on Bromo-Pyrazine/Pyridine (B92270) Systems

| Reaction Type | Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |

| Suzuki | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamides | 60-85% | mdpi.com |

| Suzuki | 5-bromo-2-methylpyridin-3-amine | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 5-aryl-2-methylpyridin-3-amines | Moderate to Good | nih.gov |

| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ / CuI / Et₃N / THF | 6-alkynyl-3-fluoro-2-cyanopyridines | High | soton.ac.uk |

Reductive Debromination Studies

Reductive debromination involves the removal of a bromine atom and its replacement with a hydrogen atom. For aryl halides like this compound, this transformation is typically achieved through catalytic hydrogenation. This process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for the hydrodehalogenation of aryl halides include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is often carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or a tertiary amine (e.g., triethylamine), which serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The selection of solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.

While specific studies on the reductive debromination of this compound are not extensively documented in readily available literature, the principles of aryl halide reduction suggest that the C-Br bond on the pyrazine ring is susceptible to cleavage under standard catalytic hydrogenation conditions. The expected product of such a reaction would be 6-methylpyrazine-2-carboxylic acid.

Table 1: General Conditions for Reductive Debromination of Aryl Bromides

| Catalyst | Reagents | Typical Solvents | Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas, Base (e.g., NaOH, Et₃N) | Methanol, Ethanol, Ethyl acetate | Room temperature to moderate heat, 1-10 atm H₂ |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic acid, Ethanol | Room temperature, 1-3 atm H₂ |

| Raney Nickel | H₂ gas, Base (e.g., NaOH) | Ethanol, Water | Room temperature to 50°C, 1-50 atm H₂ |

Reactivity of the Methyl Group

The methyl group attached to the pyrazine ring at the C-6 position exhibits reactivity characteristic of benzylic-type positions, influenced by the electron-withdrawing nature of the adjacent heterocyclic ring.

The methyl group on the pyrazine ring can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The extent of oxidation depends on the strength of the oxidant and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can typically oxidize the methyl group directly to a carboxylic acid. google.comgoogle.com For instance, studies on the oxidation of 2,5-dimethylpyrazine (B89654) have shown that one methyl group can be selectively oxidized to a carboxylic acid using KMnO₄ to yield 5-methylpyrazine-2-carboxylic acid. google.com Applying similar conditions to this compound would be expected to yield 5-bromo-pyrazine-2,6-dicarboxylic acid.

Achieving partial oxidation to the aldehyde (5-bromo-6-formylpyrazine-2-carboxylic acid) is more challenging as aldehydes are themselves susceptible to further oxidation. This transformation often requires milder and more selective oxidizing agents, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂), under carefully controlled conditions.

Table 2: Oxidation Reactions of the Methyl Group

| Product | Oxidizing Agent | Typical Conditions |

| 5-Bromo-pyrazine-2,6-dicarboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous solution, heating |

| 5-Bromo-pyrazine-2,6-dicarboxylic acid | Chromic Acid (H₂CrO₄) | Acetone (Jones oxidation) |

| 5-Bromo-6-formylpyrazine-2-carboxylic acid | Selenium Dioxide (SeO₂) | Dioxane, reflux |

| 5-Bromo-6-formylpyrazine-2-carboxylic acid | Manganese Dioxide (MnO₂) | Dichloromethane, room temperature |

The methyl group, being in a "benzylic-like" position adjacent to the aromatic pyrazine ring, is susceptible to free-radical reactions. byjus.com A common example is free-radical halogenation, which can be initiated by UV light or a radical initiator like N-bromosuccinimide (NBS).

In a typical reaction, treatment of this compound with NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) in a nonpolar solvent like carbon tetrachloride would likely lead to the formation of 5-bromo-6-(bromomethyl)pyrazine-2-carboxylic acid. This product is a valuable intermediate, as the bromomethyl group can be further functionalized through nucleophilic substitution reactions. The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. byjus.comyoutube.com

Investigating the Intrinsic Reactivity of the Pyrazine Heterocycle

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). thieme-connect.deresearchgate.netresearchgate.net The nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atoms become protonated, further increasing the deactivation of the ring. wikipedia.org

In this compound, the ring is substituted with two electron-withdrawing groups (bromo and carboxylic acid) and one weakly electron-donating group (methyl). The combined effect of these substituents, along with the intrinsic nature of the pyrazine ring, renders electrophilic aromatic substitution highly unfavorable. Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are generally not feasible on this system. thieme-connect.de If any reaction were to occur under exceptionally harsh conditions, predicting the substitution pattern would be complex, but it would be governed by the directing effects of the existing groups on the highly deactivated ring.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. In the case of this compound, the most probable pathway for nucleophilic reaction is nucleophilic aromatic substitution (SNAr), where the bromide ion acts as a leaving group. wikipedia.org

The presence of electron-withdrawing groups, such as the pyrazine nitrogens and the carboxylic acid group, activates the ring for nucleophilic attack. masterorganicchemistry.com A strong nucleophile, such as an alkoxide, an amine, or a thiol, can attack the carbon atom bearing the bromine atom. This proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For example, reaction with sodium methoxide would be expected to yield 5-methoxy-6-methylpyrazine-2-carboxylic acid.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-6-methylpyrazine-2-carboxylic acid |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 5-Amino-6-methylpyrazine-2-carboxylic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-6-methylpyrazine-2-carboxylic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-6-methylpyrazine-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its structure.

Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. For this compound, the structure predicts three distinct proton signals: one from the pyrazine (B50134) ring, one from the methyl group, and one from the carboxylic acid group.

Pyrazine Proton (H-3): The single proton attached to the pyrazine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be downfield due to the electron-withdrawing effects of the two adjacent nitrogen atoms and the nearby carboxylic acid and bromine substituents.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a sharp singlet. This signal would appear further upfield compared to the aromatic proton.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significant downfield chemical shift (often >10 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine H-3 | ~8.5 - 9.0 | Singlet (s) | 1H |

| Methyl (-CH₃) | ~2.7 - 2.9 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound has six carbon atoms in unique chemical environments, six distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

Carboxylic Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield, typically in the 165-185 ppm range.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts influenced by their substituents. The carbon bearing the bromine (C-5) will be influenced by the heavy atom effect, while the carbons adjacent to the nitrogen atoms (C-2 and C-6) will be significantly downfield.

Methyl Carbon (-CH₃): This carbon is the most shielded and will appear furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C-2 (Pyrazine Ring) | 145 - 155 |

| C-3 (Pyrazine Ring) | 135 - 145 |

| C-5 (Pyrazine Ring) | 130 - 140 |

| C-6 (Pyrazine Ring) | 150 - 160 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for studying nitrogen-containing compounds, although it is less common due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope. nih.gov For heterocyclic systems like pyrazine, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. researchgate.net

In this compound, the two nitrogen atoms (N-1 and N-4) are in non-equivalent environments and would therefore produce two distinct signals. The chemical shifts are highly sensitive to substituent effects and protonation states. researchgate.net Advanced techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to dramatically enhance the ¹⁵N NMR signals of pyrazines, enabling their detection even at low concentrations. acs.orgacs.org The study of various pyrazinecarboxylic acid derivatives by NMR spectroscopy provides a basis for predicting these shifts. nih.gov

2D NMR experiments are crucial for the definitive assignment of complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in a COSY spectrum, as there are no protons that are coupled to each other (i.e., no vicinal protons). sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. columbia.edu For the target molecule, an HSQC spectrum would show a correlation between the pyrazine H-3 signal and the C-3 carbon signal, as well as a correlation between the methyl protons and the methyl carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (and sometimes four). columbia.edu For this compound, HMBC would be essential for confirming the substitution pattern. Expected key correlations would include:

The methyl protons correlating with C-6 and C-5.

The pyrazine proton (H-3) correlating with C-2, C-5, and the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show a spatial correlation between the pyrazine proton (H-3) and the carboxylic acid proton, depending on the preferred conformation.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The FT-IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to its carboxylic acid, substituted pyrazine ring, and carbon-bromine bond.

O-H Stretch: The carboxylic acid O-H group will produce a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.comlibretexts.org

C-H Stretch: Aromatic/heterocyclic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. pressbooks.pub

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com Conjugation with the pyrazine ring may shift this absorption to a slightly lower wavenumber.

C=C and C=N Stretches: The stretching vibrations of the pyrazine ring (C=C and C=N bonds) typically result in a series of bands in the 1600-1400 cm⁻¹ region. pressbooks.pub

O-H Bend and C-O Stretch: The in-plane O-H bend and the C-O stretch of the carboxylic acid are expected between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively. A characteristic broad out-of-plane O-H bend also appears around 950-910 cm⁻¹. orgchemboulder.com

C-Br Stretch: The carbon-bromine bond stretch is expected to show a moderate to strong absorption in the fingerprint region, typically between 690-515 cm⁻¹. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C and C=N Ring Stretches | 1600 - 1400 | Medium to Strong |

| O-H Bend / C-O Stretch | 1440 - 1210 | Medium |

| O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad |

Raman Spectroscopy Applications

While specific Raman spectral data for this compound is not extensively documented in publicly available literature, analysis of related pyrazine compounds provides a basis for expected vibrational frequencies. For instance, studies on pyrazine and its substituted derivatives reveal characteristic ring stretching and deformation modes. The presence of the carboxylic acid group would introduce distinct C=O and O-H stretching vibrations. The bromo and methyl substituents will also have characteristic vibrational signatures.

Expected Raman Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Pyrazine Ring Breathing | 1000 - 1050 | Symmetric stretching of the entire pyrazine ring. |

| Pyrazine Ring Stretching | 1500 - 1600 | C-C and C-N stretching vibrations within the ring. |

| Carboxylic Acid C=O Stretch | 1680 - 1720 | Stretching of the carbonyl group in the carboxylic acid. |

| Carboxylic Acid O-H Stretch | 2800 - 3300 (broad) | Stretching of the hydroxyl group, often broadened due to hydrogen bonding. |

| C-Br Stretch | 500 - 600 | Stretching of the carbon-bromine bond. |

| C-CH₃ Stretch | 2900 - 3000 | Stretching of the carbon-carbon bond of the methyl group. |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the pyrazine ring. |

This table is generated based on typical vibrational frequencies for similar functional groups and molecular structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₇H₅BrN₂O₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by two mass units.

Studies on brominated organic pigments using HRMS have demonstrated the utility of this technique in identifying brominated species within complex mixtures nih.gov. This approach can be directly applied to confirm the presence and integrity of this compound.

LC-MS Techniques for Purity Assessment and Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the purity assessment and identification of pharmaceutical compounds and their metabolites. For this compound, LC-MS can be employed to separate the compound from any impurities or starting materials from its synthesis.

The mass spectrometer detector provides molecular weight information for each separated component, allowing for their identification. Derivatization of carboxylic acids can sometimes be employed to improve their chromatographic behavior and detection sensitivity in LC-MS analysis nih.govdntb.gov.ua. Research on pyrazine-2-carboxylic acid derivatives has utilized LC-MS for their characterization and to confirm their successful synthesis rjpbcs.comresearchgate.net.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen-bonded dimers or chains in the solid state. The pyrazine ring can participate in π-π stacking interactions, and the bromine atom can engage in halogen bonding.

Analysis of the crystal structures of related pyrazine derivatives often reveals the formation of supramolecular assemblies through these interactions mdpi.commdpi.com. For instance, in the crystal structure of 3,3′,3′′,3′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene))tetrakis(sulfanediyl)]}tetrapropionic acid, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming distinct ring motifs nih.gov. Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point, solubility, and stability.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to confirm its empirical formula. For this compound, the empirical formula is established as C₇H₆BrN₂O₂.

The theoretical elemental composition can be calculated from the empirical formula and the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of the compound is 230.04 g/mol .

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 36.55 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.63 |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.73 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.18 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.91 |

| Total | | | | 230.04 | 100.00 |

Other Advanced Analytical Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

While a specific TGA thermogram for this compound is not available in the public domain, the thermal behavior of related pyrazine carboxylic acid derivatives has been studied. Generally, such compounds exhibit thermal decomposition in one or more steps. For this compound, it is anticipated that the initial weight loss would correspond to the decarboxylation (loss of CO₂) from the carboxylic acid group upon heating. Subsequent decomposition at higher temperatures would likely involve the fragmentation of the brominated pyrazine ring.

The presence of the bromine atom may also influence the decomposition pathway, potentially leading to the release of hydrogen bromide (HBr) or other bromine-containing volatile species. The final residue at the end of the TGA analysis would depend on the experimental conditions, such as the atmosphere (inert or oxidative).

Table 2: Expected Thermal Decomposition Events for this compound

| Temperature Range (°C) | Expected Event | Potential Mass Loss (%) |

|---|---|---|

| 150 - 250 | Decarboxylation (-COOH group) | ~19.56% (loss of CO₂) |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of chemical compounds. For a non-volatile and thermally labile compound like this compound, HPLC is the more appropriate method.

A reversed-phase HPLC method would be suitable for the purity analysis of this compound. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general method can be proposed based on the analysis of similar aromatic carboxylic acids.

Table 3: A Plausible HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

In such a method, a pure sample of this compound would exhibit a single major peak at a specific retention time. The presence of other peaks would indicate impurities. A purity level of ≥98% is often required for research and pharmaceutical applications.

Theoretical and Computational Investigations of 5 Bromo 6 Methylpyrazine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard method for the accurate calculation of molecular geometries and vibrational frequencies. For a molecule like 5-Bromo-6-methylpyrazine-2-carboxylic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). These calculations would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes. Firstly, the absence of imaginary frequencies confirms that the calculated structure represents a true energy minimum. Secondly, it provides a theoretical vibrational spectrum (Infrared and Raman) that can be compared with experimental data to confirm the structure. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group, the C-Br stretch, or the various vibrations of the pyrazine (B50134) ring. While specific data for the title compound is unavailable, studies on similar molecules like 2-acetylamino-5-bromo-6-methylpyridine (B57760) have demonstrated the utility of DFT in assigning vibrational modes. mdpi.comnih.gov

Illustrative Data Table: Predicted Vibrational Frequencies for a Substituted Pyrazine Ring (Hypothetical) This table is for illustrative purposes to show the type of data obtained from DFT calculations. The values are not specific to this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3500 |

| C-H stretch (Methyl group) | ~2950 |

| C=O stretch (Carboxylic acid) | ~1720 |

| Pyrazine ring C=N stretch | ~1600 |

| Pyrazine ring C=C stretch | ~1550 |

| C-Br stretch | ~650 |

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/2η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( μ²/2η, where μ is the chemical potential, -χ ).

Studies on various pyrazine derivatives have utilized HOMO-LUMO analysis to understand their electronic properties and potential bioactivity. researchgate.netresearchgate.net

Illustrative Data Table: Reactivity Descriptors for a Generic Pyrazine Carboxylic Acid Derivative (Hypothetical) This table is for illustrative purposes and the values are not specific to this compound.

| Parameter | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.45 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 4.21 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a picture of the localized bonds and lone pairs, which is more intuitive for chemists than the delocalized canonical molecular orbitals.

For this compound, NBO analysis would reveal important details about its electronic structure. For instance, it could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazine ring. This analysis is particularly useful for understanding the nature of intramolecular and intermolecular hydrogen bonds. The presence of the carboxylic acid group suggests the possibility of strong intermolecular hydrogen bonding, which NBO analysis can characterize in terms of donor-acceptor interactions and their stabilization energies. Theoretical investigations on pyrazine derivatives have employed NBO analysis to understand intermolecular interactions and charge delocalization. icm.edu.pl

Molecular Modeling and Simulation Studies

Beyond static electronic structure calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Conformational Analysis of this compound

Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyrazine ring.

A potential energy surface scan, where the dihedral angle of the carboxylic acid group is systematically varied, would reveal the most stable conformer(s). It is likely that the planar conformer, where the carboxylic acid group is coplanar with the pyrazine ring, is stabilized by conjugation. However, steric hindrance between the carboxylic acid group and the adjacent methyl group could lead to a non-planar preferred conformation. Computational studies on related molecules often include conformational analysis to identify the global minimum energy structure before further calculations.

Simulation of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, identifying the transition states and calculating the activation energies. For this compound, one could simulate various reactions, such as its esterification or amidation at the carboxylic acid group, or nucleophilic substitution reactions on the pyrazine ring.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property descriptors of compounds with their physicochemical properties or biological activities, respectively. semanticscholar.org These models are instrumental in medicinal chemistry for predicting the characteristics of new molecules, thereby streamlining the drug discovery process.

Development of Predictive Models for Chemical Properties

The development of predictive QSPR and QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of molecules with known properties or activities is compiled. A wide array of molecular descriptors are then calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, electronic, and lipophilic properties. semanticscholar.orgjetir.org

Commonly used descriptors in the modeling of pyrazine derivatives include:

Lipophilic parameters: such as the logarithm of the water/1-octanol partition coefficient (logP), which is crucial for predicting the absorption and distribution of a molecule.

Electronic parameters: like the Hammett constant, which accounts for the electron-donating or electron-withdrawing nature of substituents.

Steric parameters: such as Molar Refractivity (MR) and Verloop steric parameters, which describe the volume and shape of the molecule or its substituents. semanticscholar.org

Once the descriptors are calculated, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the molecular descriptors and the property or activity of interest. semanticscholar.org More advanced methods like Artificial Neural Networks (ANN) can also be used to model more complex, non-linear relationships. semanticscholar.org The validity and predictive power of the developed models are then rigorously assessed using statistical metrics such as the correlation coefficient (R²) and through cross-validation techniques like the leave-one-out method. mdpi.comacs.org

For instance, a hypothetical QSPR model for predicting the water solubility of pyrazine derivatives could take the following form:

log(Solubility) = c0 + c1(logP) + c2(MR) + c3*(Polar Surface Area)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Below is an interactive data table showcasing typical descriptors that would be used in a QSPR/QSAR study of this compound and related compounds.

| Descriptor Type | Descriptor Example | Description |

| Lipophilic | logP | Measures the hydrophobicity of the molecule. |

| Electronic | Hammett Constant (σ) | Quantifies the electronic effect of substituents on the pyrazine ring. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |

| Topological | Molecular Connectivity Index (χ) | Encodes information about the branching and connectivity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and electronic properties. |

Computational Approaches to Scaffold Design and Optimization

Computational methods play a pivotal role in the design and optimization of molecular scaffolds, such as the pyrazine ring in this compound. These approaches aim to enhance desired properties, such as binding affinity to a biological target, while minimizing undesirable characteristics.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. nih.gov By understanding the interactions between a ligand and its target at an atomic level, modifications can be made to the scaffold to improve these interactions. For pyrazine derivatives, this could involve introducing substituents that form additional hydrogen bonds or hydrophobic interactions with the target's active site. mdpi.com

Scaffold hopping is another computational technique used to identify novel core structures that can mimic the biological activity of a known active compound. acs.org This approach can lead to the discovery of new chemical series with improved properties, such as better selectivity or pharmacokinetic profiles. For example, the pyrazine core of this compound could potentially be replaced by other heterocyclic systems identified through scaffold hopping, while retaining the key pharmacophoric features necessary for biological activity.

The optimization process often involves an iterative cycle of computational design, chemical synthesis, and biological testing. Computational models, including QSAR and molecular docking, are used to prioritize which modifications to the scaffold are most likely to lead to improved activity.

Molecular Docking Methodologies for Ligand-Target Interaction Prediction (Focus on methodological aspects, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. semanticscholar.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

The process of molecular docking begins with the preparation of the ligand and receptor structures. The three-dimensional coordinates of the target protein are typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, and can be retrieved from databases such as the Protein Data Bank (PDB). jetir.org The structure of the ligand, in this case, this compound, is generated and its geometry is optimized using computational chemistry software.

A docking algorithm is then used to explore the conformational space of the ligand within the binding site of the receptor. These algorithms generate a large number of possible binding poses and orientations. Common search algorithms include genetic algorithms and Monte Carlo methods. nih.gov

Each generated pose is then evaluated using a scoring function, which estimates the binding free energy of the ligand-receptor complex. Scoring functions are designed to be computationally efficient and typically include terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. nih.gov The poses are ranked based on their scores, with the lowest energy pose generally considered to be the most likely binding mode.

For pyrazine derivatives, molecular docking studies can elucidate key interactions between the pyrazine core, the carboxylic acid group, the bromo and methyl substituents, and the amino acid residues of the target protein. nih.gov For example, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking interactions. researchgate.net

The results of a molecular docking simulation are typically visualized to analyze the specific interactions that contribute to binding. This information is invaluable for guiding the further optimization of the ligand to enhance its affinity and selectivity for the target.

The following table outlines the key steps in a typical molecular docking workflow.

| Step | Description |

| 1. Receptor Preparation | Obtain the 3D structure of the target protein, add hydrogen atoms, and assign partial charges. |

| 2. Ligand Preparation | Generate the 3D structure of the ligand, assign bond orders, and minimize its energy. |

| 3. Binding Site Definition | Identify the region of the receptor where the ligand is expected to bind. |

| 4. Docking Simulation | Use a search algorithm to explore possible ligand conformations and orientations within the binding site. |

| 5. Scoring and Ranking | Evaluate each pose using a scoring function and rank them based on their predicted binding affinity. |

| 6. Post-Docking Analysis | Visualize the top-ranked poses to analyze the key molecular interactions. |

Applications As a Synthetic Intermediate and Advanced Chemical Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrazine (B50134) ring is a foundational element in many biologically active compounds and functional materials. tsijournals.com The specific substitution pattern of 5-Bromo-6-methylpyrazine-2-carboxylic acid makes it an adept precursor for synthesizing intricate heterocyclic systems.

Fused heterocyclic ring systems are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. Pyrazine derivatives are key starting materials for building these complex scaffolds. liberty.edu While direct literature detailing the conversion of this compound into imidazopyrazines is specific, the general synthetic logic is well-established. The pyrazine core, with its adjacent nitrogen atoms, provides a foundation for annulation reactions to form fused rings. The existing functional groups—carboxylic acid and bromine—can be manipulated to introduce the necessary components for ring closure, creating bicyclic systems like imidazopyrazines or other fused pyridazines. liberty.eduwku.edu

Aromatic polycarboxylic acids are widely employed as multifunctional building blocks in the design of novel organic molecules and coordination networks. mdpi.comsemanticscholar.org this compound is a prime example of such a versatile building block, offering several points for diversification. nih.gov

The molecule's utility stems from its distinct reactive handles:

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives. For instance, similar pyrazine-2-carboxylic acids are reacted with amines to form carboxamides, which serve as scaffolds for further reactions like Suzuki cross-coupling. mdpi.com

The Bromo Group: The bromine atom on the pyrazine ring is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, significantly increasing molecular complexity.

The Pyrazine Ring: The nitrogen atoms in the pyrazine ring can influence the molecule's electronic properties and provide coordination sites.

This multifunctionality allows chemists to selectively modify different parts of the molecule in a stepwise fashion to construct complex target structures. Substituted pyrazines have gained significant attention for their use as important constituents in biologically active compounds. tsijournals.com

Table 1: Reactive Sites of this compound

| Functional Group | Position | Potential Synthetic Transformations |

|---|---|---|

| Carboxylic Acid | C2 | Esterification, Amidation, Reduction to alcohol |

| Bromine Atom | C5 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling |

| Pyrazine Nitrogens | N1, N4 | Coordination to metals, Quaternization |

| Methyl Group | C6 | Potential for oxidation or functionalization |

Role in the Development of Functional Materials

The structural and electronic features of this compound make it a promising candidate for the development of advanced functional materials, including coordination polymers and specialized polymers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The choice of the organic ligand is crucial as it dictates the resulting framework's topology, porosity, and functional properties. espublisher.com Aromatic N-heterocyclic carboxylic acids are a widely used class of ligands for constructing MOFs and coordination polymers. nih.govmdpi.com The nitrogen atoms of the heterocyclic ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, acting as polydentate linkers. mdpi.com

This compound possesses the necessary features to act as a versatile ligand in coordination chemistry:

Multidentate Coordination: The two nitrogen atoms of the pyrazine ring and the two oxygen atoms of the deprotonated carboxylate group can bind to one or more metal centers.

Structural Rigidity: The rigid pyrazine core helps in the formation of well-defined, stable, and porous frameworks.

Functionality: The bromo and methyl groups can be used to tune the properties of the resulting MOF, such as its hydrophobicity, pore environment, and potential for post-synthetic modification. youtube.com

While specific MOFs constructed from this exact ligand are not extensively documented, its structural analogy to other successful MOF-forming ligands suggests its high potential for creating novel frameworks for applications in gas storage, separation, and catalysis. mdpi.com

The incorporation of heterocyclic units into polymer backbones is a strategy to impart specific thermal, electronic, or mechanical properties. This compound can serve as a monomer precursor for synthesizing advanced polymeric materials. Both the carboxylic acid and the bromo group can be utilized as polymerization handles. For example, the carboxylic acid could be used in polycondensation reactions to form polyesters or polyamides, while the bromo group could participate in poly-coupling reactions like Suzuki polycondensation. The resulting polymers would feature the pyrazine unit as an integral part of their structure, potentially leading to materials with enhanced thermal stability or specific electronic characteristics.

Contribution to New Methodologies in Organic Synthesis

The development of new, efficient reactions is a central goal of organic synthesis. nih.gov Substrates with multiple, differentiated functional groups like this compound are valuable tools for developing and showcasing new synthetic methodologies. The presence of both an electron-withdrawing carboxylic acid and a halogen on the pyrazine ring allows for the study of regioselective reactions. For instance, synthetic routes involving the transformation of the parent compound, 5-methylpyrazine-2-carboxylic acid, into 2-bromo-5-methylpyrazine (B1289261) via Hofmann degradation and subsequent diazotization and bromination, represent an efficient, multi-step synthetic process. tsijournals.comtsijournals.com Furthermore, the molecule can serve as a model substrate for optimizing new cross-coupling protocols or exploring novel C-H activation reactions on the pyrazine core.

Exploration of Novel Coupling Strategies

The bromine atom on the pyrazine ring of this compound is a key functional group for engaging in various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used to functionalize similar bromo-substituted heterocyclic systems.

One of the most prominent and widely applied methods is the Suzuki cross-coupling reaction. This reaction involves the coupling of an organoboron reagent (like an arylboronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For a compound like this compound, this strategy allows for the direct introduction of diverse aryl or heteroaryl substituents at the 5-position of the pyrazine ring. Research on analogous compounds, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, has demonstrated the successful use of Suzuki coupling with various arylboronic acids to produce a library of 5-aryl derivatives. nih.govmdpi.comsemanticscholar.org The reaction typically employs a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403). nih.govsemanticscholar.org This approach has also been successfully applied to other bromo-substituted heterocycles like 5-bromo-2-methylpyridin-3-amine, yielding a range of novel pyridine (B92270) derivatives. mdpi.com

The following table outlines representative conditions and resulting structures from Suzuki coupling reactions on analogous bromo-heterocyclic compounds, which could be adapted for this compound.

Beyond the Suzuki reaction, other palladium-catalyzed couplings such as the Heck, Sonogashira, and Buchwald-Hartwig reactions represent viable strategies for derivatization. These methods would allow for the introduction of alkenyl, alkynyl, and amino groups, respectively, further expanding the chemical space accessible from this pyrazine scaffold.

Development of Asymmetric Synthesis Routes using Pyrazine Scaffolds

Chiral molecules are of paramount importance in pharmaceutical sciences, as stereochemistry often dictates biological activity. The development of asymmetric syntheses to produce enantiomerically pure compounds is a key area of chemical research. rsc.org While this compound itself is achiral, it can be used as a scaffold to synthesize chiral molecules by introducing stereogenic centers in its derivatives.

Asymmetric synthesis strategies can be applied to derivatives of the pyrazine scaffold. For instance, if the carboxylic acid group is converted into an amide with a chiral amine, the resulting diastereomers could potentially be separated. More advanced methods involve the use of chiral catalysts to control the stereochemical outcome of reactions on the pyrazine derivative.

Recent advances in organocatalysis and transition metal catalysis have provided numerous methods for the asymmetric synthesis of α-stereogenic carboxylic acids. rsc.org These strategies could be adapted to modify substituents attached to the pyrazine ring. For example, a side chain introduced via a coupling reaction could undergo an asymmetric hydrogenation or an asymmetric Michael addition, guided by a chiral catalyst, to create a stereocenter. While specific examples utilizing the this compound scaffold are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable. Domino reactions initiated by chiral lithium amides have been used to create polyfunctionalized cyclopentane (B165970) derivatives with high stereocontrol, a strategy that highlights the potential for complex chiral structures derived from simpler building blocks. researchgate.net

The development of such routes is crucial for creating novel therapeutic agents where specific stereoisomers are required for optimal efficacy and safety.

Design and Synthesis of Chemically Diverse Analogues for Structure-Property Relationship Exploration

Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and materials science. By systematically modifying the structure of a lead compound and evaluating the resulting changes in its properties, researchers can optimize its performance. This compound is an excellent starting point for generating a diverse library of analogues for such studies. semanticscholar.orggoogle.com

The three main points of diversification on the molecule are:

The C5-Position: As discussed, the bromine atom can be replaced with a wide variety of substituents using cross-coupling reactions. This allows for the exploration of how different aryl, heteroaryl, alkyl, and other groups at this position affect the molecule's electronic, steric, and lipophilic properties. nih.govsemanticscholar.orgmdpi.com

The Carboxylic Acid Group (C2-Position): The carboxylic acid is a versatile functional group that can be readily converted into esters, amides, or other functionalities. For instance, coupling the carboxylic acid with various amines or piperazine (B1678402) derivatives can generate a library of amides. rjpbcs.com This modification is often used to modulate solubility, cell permeability, and target-binding interactions.

The Methyl Group (C6-Position): While modification of the methyl group is less straightforward than the other positions, it is still possible. For example, radical bromination could functionalize the methyl group, allowing for further derivatization.

The synthesis of a novel series of pyrazine-2-carboxylic acid derivatives often involves coupling substituted pyrazine-2-carboxylic acids with various piperazines using a coupling reagent like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com This highlights the modularity of synthesizing analogues by modifying the carboxylic acid moiety.

The table below illustrates a general scheme for creating diverse analogues from the core scaffold for SPR studies.

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

| C5-Position (Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl/Heteroaryl |

| C2-Position (-COOH) | Amide Coupling | Amine/Piperazine, Coupling Agent (e.g., T3P) | Amide |

| C2-Position (-COOH) | Esterification | Alcohol, Acid catalyst | Ester |

| C6-Position (-CH₃) | Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | Bromomethyl (-CH₂Br) |

By systematically applying these transformations, a large and chemically diverse library of compounds can be generated. The subsequent evaluation of these analogues for biological activity or material properties provides valuable data for understanding structure-property relationships. semanticscholar.orggoogle.com

Future Research Directions and Emerging Trends

Sustainable Synthetic Routes for 5-Bromo-6-methylpyrazine-2-carboxylic Acid

The development of environmentally friendly and efficient methods for synthesizing pyrazine (B50134) derivatives is a key area of future research. Traditional methods often involve harsh reaction conditions and produce significant waste. Emerging trends focus on greener alternatives.

One promising approach is the use of biocatalytic methods, which employ enzymes to facilitate reactions under mild conditions. For instance, the use of enzymes like Lipozyme® TL IM has been successful in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. This enzymatic approach simplifies reaction steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. Future work could adapt these biocatalytic systems for the synthesis of this compound, potentially leading to higher yields and a reduced environmental footprint.

Another avenue of exploration is the use of microwave-assisted synthesis. This technique can significantly accelerate reaction rates, with some pyrazine derivatives being synthesized in under three minutes at 120°C. The rapid heating and shorter reaction times offered by microwave irradiation can lead to improved energy efficiency and higher product yields.

Exploration of Novel Derivatization Pathways and Chemical Transformations

The functional groups of this compound, namely the bromine atom, the carboxylic acid, and the pyrazine ring itself, offer multiple sites for chemical modification. Future research will likely focus on exploring novel derivatization pathways to create a diverse library of new compounds with unique properties.

The bromine atom can be substituted through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new aryl or heteroaryl groups. This allows for the fine-tuning of the molecule's electronic and steric properties. The carboxylic acid group can be converted into esters, amides, or other functional groups, which can alter the compound's solubility, reactivity, and biological activity.

Furthermore, the pyrazine ring can undergo transformations to create more complex heterocyclic systems. For example, pyrazine-1-oxide derivatives have been synthesized through oxidative [5+1] cyclization. These novel derivatization strategies will be crucial for developing new materials and therapeutic agents based on the this compound scaffold.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is becoming an indispensable tool in the rational design of new molecules and the prediction of their properties. Density functional theory (DFT) and other computational methods can be used to study the electronic structure, reactivity, and potential applications of this compound and its derivatives.

For instance, computational studies on pyrazine derivatives have shown that the electronic properties and second hyperpolarizability can be tuned by altering the substituent groups. This information is valuable for designing new nonlinear optical (NLO) materials. Molecular orbital analysis can also provide insights into the interactions between pyrazine derivatives and biological targets, aiding in the design of new drugs.

In the context of materials science, computational modeling can be used to predict the self-assembly behavior of pyrazine-based molecules on surfaces, which is crucial for the development of molecular electronic devices. By leveraging these advanced computational techniques, researchers can accelerate the discovery and optimization of new applications for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The integration of flow chemistry with automated synthesis platforms can further accelerate the synthesis and screening of new pyrazine derivatives.

Continuous-flow systems have been successfully employed for the synthesis of various heterocyclic compounds, including pyrazoles and pyrazinamide derivatives. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. In some cases, reaction times have been dramatically reduced from hours in batch synthesis to mere minutes in a flow system.

By adapting the synthesis of this compound and its derivatives to flow chemistry platforms, researchers can rapidly generate libraries of new compounds for high-throughput screening in drug discovery and materials science. This approach will be instrumental in exploring the vast chemical space accessible from this versatile scaffold.

Development of Smart Materials Incorporating the Pyrazine Scaffold

The unique electronic and structural properties of the pyrazine ring make it an attractive building block for the development of smart materials. Future research will likely focus on incorporating this compound and its derivatives into various functional materials.

Pyrazine-based polymers have shown promise as cathode materials for rechargeable batteries, exhibiting high reversible capacities and excellent cycling stability. The electron-deficient nature of the pyrazine ring allows it to act as a redox center, reversibly reacting with metal ions. Pyrazine derivatives are also being explored for their use in conductive metal-organic frameworks (MOFs), which have potential applications in energy storage.

Furthermore, pyrazine-containing polymers are being investigated for their potential as biobased and biodegradable plastics. The incorporation of the pyrazine ring can influence the material's thermal and mechanical properties. The ability of pyrazine derivatives to self-assemble into ordered structures on surfaces also opens up possibilities for their use in molecular electronics and sensors.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-bromo-6-methylpyrazine-2-carboxylic acid?

The synthesis typically involves bromination of a pyrazine precursor followed by carboxylation or esterification. A common approach includes brominating 5-methylpyrazine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid). Subsequent esterification with methanol or ethanol yields the methyl/ethyl ester derivative, which can be hydrolyzed to the carboxylic acid . For example, bromination of methyl 5-methylpyrazine-2-carboxylate at 80°C for 45 minutes in acetic acid produces the brominated intermediate, followed by purification via silica gel chromatography .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : and NMR to verify substitution patterns on the pyrazine ring (e.g., bromo and methyl groups) .

- HPLC/MS : To assess purity and molecular weight confirmation (e.g., molecular ion peak at m/z 245.06 for the ester derivative) .

- Elemental analysis : Validate stoichiometry of C, H, N, and Br .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to minimize di-bromination or ring-opening side products during synthesis?

To suppress di-bromination:

- Use controlled stoichiometry (e.g., 1.1 equivalents of bromine) and low temperatures (0–25°C) during bromination .

- Employ directed ortho-metalation strategies to enhance regioselectivity .

Monitor reaction progress via TLC or in-situ FTIR to terminate the reaction at the mono-brominated stage. Purify intermediates using gradient elution in column chromatography (e.g., 20% ethyl acetate in hexane) .

Q. Q4. What strategies improve the yield of ester-to-acid hydrolysis without decarboxylation?

- Use alkaline hydrolysis (e.g., NaOH in aqueous methanol) at 60–80°C to avoid acidic conditions that promote decarboxylation .

- Add catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Biological Activity and Applications

Q. Q5. How can researchers evaluate the antimicrobial potential of this compound derivatives?

- Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Modify the carboxylate group to amides or esters to enhance membrane permeability .

- Compare activity against structurally similar compounds (e.g., 3-amino-6-bromo derivatives) to establish structure-activity relationships .

Q. Q6. What in vitro models are suitable for assessing anticancer activity?

- Screen against NCI-60 cancer cell lines using MTT assays.

- Investigate apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .

Data Contradictions and Reproducibility

Q. Q7. How can discrepancies in reported synthetic yields (e.g., 40–70%) be resolved?

- Reaction atmosphere : Ensure inert conditions (N/Ar) to prevent oxidative side reactions .

- Purification methods : Replace traditional column chromatography with preparative HPLC for higher recovery of polar intermediates .

- Batch-to-batch variability : Standardize starting material purity (e.g., ≥98% 5-methylpyrazine-2-carboxylic acid) .

Q. Q8. Why do some studies report conflicting bioactivity results for similar derivatives?

- Solubility differences : Use DMSO/water co-solvents to ensure compound dissolution in assays .

- Assay protocols : Adhere to CLSI guidelines for MIC tests to standardize inoculum size and incubation time .

Methodological Challenges in Coordination Chemistry

Q. Q9. How can this compound act as a ligand in metal-organic frameworks (MOFs)?

- Deprotonate the carboxylic acid group to form carboxylate ligands for binding to metal nodes (e.g., Zn, Cu).

- Leverage the electron-withdrawing bromo group to tune ligand rigidity and MOF porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products